Isochlorogenic acid b

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

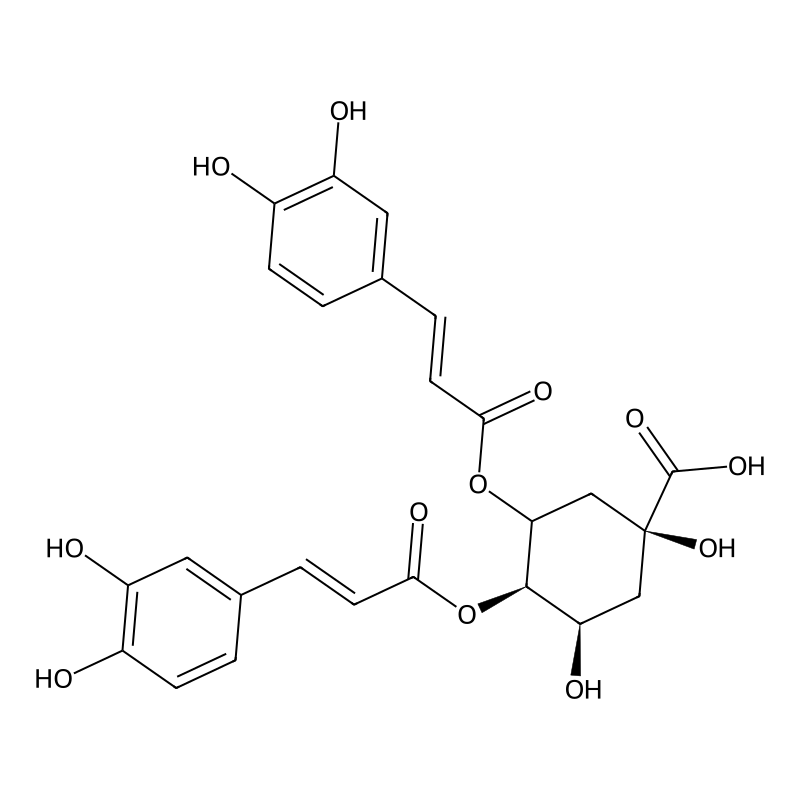

Isochlorogenic acid B is a polyphenolic compound belonging to the family of chlorogenic acids, which are esters formed from caffeic acid and quinic acid. Specifically, isochlorogenic acid B is one of the structural isomers of dicaffeoylquinic acid, characterized by the presence of two caffeoyl groups attached to the quinic acid backbone. This compound is notable for its antioxidant properties and potential health benefits, making it a subject of interest in both nutritional and pharmacological research.

Research suggests that 3,4-Dicaffeoylquinic acid exhibits various biological activities, including:

- Antioxidant activity: The presence of phenolic groups allows 3,4-Dicaffeoylquinic acid to scavenge free radicals and protect cells from oxidative damage [].

- Anti-diabetic activity: It may inhibit the enzyme α-glucosidase, which breaks down carbohydrates, potentially regulating blood sugar levels [].

- Antiviral activity: Studies suggest that 3,4-Dicaffeoylquinic acid might enhance the immune system's ability to clear influenza virus [].

- Neuroprotective and hepatoprotective effects: Some research indicates a potential role in protecting brain and liver cells [].

The exact mechanisms underlying these activities are still under investigation. However, the antioxidant properties and the ability to interact with enzymes like α-glucosidase are likely to play a role [].

3,4-Dicaffeoylquinic acid (3,4-Di-O-caffeoylquinic acid), also known as Isochlorogenic acid B, is a naturally occurring compound found in various plants, including Lonicera japonica flowers and Stevia rebaudiana leaves []. This compound has gained significant interest in scientific research due to its potential health benefits, as evidenced by studies exploring its diverse biological activities.

Antioxidant Activity

One of the most widely studied properties of 3,4-dicaffeoylquinic acid is its antioxidant activity. This refers to its ability to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various chronic diseases. Studies have shown that 3,4-dicaffeoylquinic acid exhibits potent antioxidant effects, potentially protecting against oxidative stress and its associated health problems [].

Antiviral Activity

Research suggests that 3,4-dicaffeoylquinic acid may possess antiviral properties. Studies have demonstrated its ability to inhibit the replication of influenza A virus by a unique mechanism involving the enhancement of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) expression []. This suggests potential for the development of novel antiviral strategies.

Other Potential Benefits

In addition to its antioxidant and antiviral activities, 3,4-dicaffeoylquinic acid is being investigated for its potential benefits in various other areas:

- Neuroprotective effects: Studies suggest that 3,4-dicaffeoylquinic acid may protect nerve cells from damage, potentially offering benefits for neurodegenerative diseases [].

- Hepatoprotective effects: Research indicates that this compound may exhibit protective effects on the liver, potentially preventing or alleviating liver damage [].

- Anti-diabetic effects: Studies suggest that 3,4-dicaffeoylquinic acid may play a role in blood sugar regulation, potentially aiding in the management of diabetes [].

Isochlorogenic acid B exhibits several biological activities:

- Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects: Studies have shown that isochlorogenic acid B can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

- Antimicrobial Properties: The compound has demonstrated antimicrobial effects against various pathogens, indicating its potential use in food preservation and therapeutic applications .

- Hypoglycemic Effects: Research suggests that isochlorogenic acid B may help regulate blood sugar levels, making it relevant for diabetes management .

Isochlorogenic acid B can be synthesized through several methods:

- Extraction from Natural Sources: It is commonly extracted from coffee beans and other plants rich in chlorogenic acids.

- Chemical Synthesis: Laboratory synthesis involves the esterification of quinic acid with caffeic acid derivatives under controlled conditions.

- Biotransformation: Microbial fermentation processes can also yield isochlorogenic acids from precursors found in plant materials .

Recent studies have focused on the interactions of isochlorogenic acid B with lipid membranes and other biomolecules. Molecular dynamics simulations have indicated that this compound can influence membrane permeability and stability, which may enhance its bioavailability and efficacy in biological systems . Additionally, its interactions with metal ions have been explored to understand its role as an antioxidant at a molecular level .

Isochlorogenic acid B belongs to a broader class of chlorogenic acids. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Chlorogenic Acid | Caffeic Acid + Quinic Acid | Found abundantly in coffee; strong antioxidant |

| Isochlorogenic Acid A | 3-Caffeoylquinic Acid | Exhibits similar bioactivity but different structural arrangement |

| 3,5-Dicaffeoylquinic Acid | Two Caffeoyl groups at positions 3 and 5 | Known for potent antioxidant effects |

| Cryptochlorogenic Acid | Caffeoyl group at position 4 | Less common; unique bioactivity profile |

Uniqueness of Isochlorogenic Acid B

Isochlorogenic acid B stands out due to its specific arrangement of caffeoyl groups on the quinic acid structure, which influences its biological activity and interaction with other molecules. Its dual caffeoyl configuration enhances its potential as a therapeutic agent compared to other chlorogenic acids that may only possess one caffeoyl group.

Molecular Structure and Formula

Isochlorogenic acid B is a dicaffeoylquinic acid compound with the molecular formula C₂₅H₂₄O₁₂ and a molecular weight of 516.45 grams per mole [1] [3] [4]. The compound is systematically named as 3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid according to IUPAC nomenclature [4] [5]. This phenolic compound belongs to the chlorogenic acid family and is alternatively known as 3,4-dicaffeoylquinic acid [3] [7].

The structural framework of isochlorogenic acid B consists of a quinic acid core esterified with two caffeic acid moieties at the 3 and 4 positions [1] [9]. The quinic acid backbone possesses the stereochemical configuration (1S,3R,4R,5R), which provides the fundamental chiral framework for this compound [4] [5]. The caffeic acid substituents are connected through ester linkages, with each caffeic acid unit featuring a characteristic trans-cinnamoyl structure containing a conjugated double bond system [9] [23].

The monoisotopic mass of isochlorogenic acid B is precisely 516.126776 Da, with an exact mass of 516.1268 Da [4] [5]. The compound exhibits a defined molecular architecture with 37 heavy atoms and maintains a neutral formal charge under standard conditions [15]. The topological polar surface area is calculated to be 211 Ų, reflecting the significant hydrophilic character contributed by the multiple hydroxyl groups and ester functionalities [15].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₄O₁₂ | [1] [3] [4] |

| Molecular Weight | 516.45 g/mol | [1] [3] [4] |

| Monoisotopic Mass | 516.126776 Da | [4] [5] |

| Exact Mass | 516.1268 Da | [4] [5] |

| Heavy Atom Count | 37 | [15] |

| Topological Polar Surface Area | 211 Ų | [15] |

Stereochemistry and Isomeric Forms

Isochlorogenic acid B exhibits complex stereochemical features arising from its quinic acid core and caffeic acid substituents [2] [9]. The quinic acid moiety contains four defined stereocenters at carbons 1, 3, 4, and 5, with the absolute configuration established as (1S,3R,4R,5R) [4] [5] [35]. This stereochemical arrangement is crucial for the biological activity and physicochemical properties of the compound [9] [13].

The caffeic acid substituents possess E-configuration double bonds, as evidenced by the characteristic coupling constants of approximately 16.0 Hz between the α and β protons in nuclear magnetic resonance spectroscopy [23] [39]. This trans-geometry contributes to the extended conjugation system and influences the compound's stability and reactivity [9] [28]. The compound has two defined bond stereocenters corresponding to these E-configured double bonds [2] [4].

Isochlorogenic acid B represents one of six possible dicaffeoylquinic acid isomers that can be formed through different substitution patterns on the quinic acid ring [9] [39]. The other isomers include 1,3-dicaffeoylquinic acid, 1,4-dicaffeoylquinic acid, 1,5-dicaffeoylquinic acid (cynarine), 3,5-dicaffeoylquinic acid (isochlorogenic acid A), and 4,5-dicaffeoylquinic acid (isochlorogenic acid C) [9] [10] [39]. These positional isomers differ in their substitution patterns while maintaining the same molecular formula [10] [12].

The stereochemical complexity extends to potential conformational isomers due to the flexibility of the quinic acid ring system [35] [41]. The cyclohexane ring can adopt different conformations, with the chair conformation being most stable, affecting the spatial orientation of the caffeic acid substituents [35] [41]. This conformational flexibility influences the compound's interaction with biological targets and its overall three-dimensional structure [9] [40].

Quinic acid itself can exist in eight possible stereoisomers, comprising four meso forms and two pairs of enantiomers [37]. However, in isochlorogenic acid B, the specific (1S,3R,4R,5R) configuration is consistently observed in natural sources [4] [5] [13]. The esterification pattern at positions 3 and 4 creates a unique spatial arrangement that distinguishes this isomer from other dicaffeoylquinic acids [9] [39].

Physical Properties

Isochlorogenic acid B presents as a crystalline solid with distinctive physical characteristics that reflect its complex molecular structure [3] [16] [20]. The compound exhibits polymorphic behavior with multiple reported melting point ranges, including values above 117°C with sublimation, 234-238°C, and a specific melting point of 236°C [3] [15] [33]. This variation in melting point data suggests potential polymorphic forms or different degrees of hydration in various preparations [3] [16].

The predicted density of isochlorogenic acid B is 1.6 ± 0.1 grams per cubic centimeter, indicating a relatively dense solid material [16]. The compound's boiling point is computationally estimated to be approximately 810.8 ± 65.0°C at 760 mmHg, though this represents a theoretical value given the compound's thermal instability at elevated temperatures [3] [16]. The flash point is predicted to be 278.5 ± 27.8°C, providing important safety considerations for handling and storage [16].

Solubility characteristics of isochlorogenic acid B demonstrate significant variation across different solvents [18] [20] [21]. The compound shows limited aqueous solubility with a minimum value of 4.92 milligrams per milliliter in water [18]. Enhanced solubility is observed in organic solvents, with dimethyl sulfoxide accommodating at least 17.37 milligrams per milliliter and up to 50 milligrams per milliliter under ultrasonic conditions [18] [21]. Ethanol provides the highest solubility at 51.6 milligrams per milliliter or greater, making it a preferred solvent for extraction and purification procedures [18] [20].

The vapor pressure of isochlorogenic acid B is extremely low at 0.0 ± 3.1 mmHg at 25°C, indicating minimal volatility under ambient conditions [16]. The predicted logarithm of the partition coefficient (LogP) ranges from 0.72 to 0.890, suggesting moderate lipophilicity [3] [16]. The predicted acid dissociation constant (pKa) is 3.70 ± 0.50, indicating weak acid properties primarily attributed to the carboxylic acid group on the quinic acid moiety [3].

Physical appearance descriptions consistently report isochlorogenic acid B as an off-white to light yellow powder or white to pale yellow crystalline powder [3] [20] [21]. The slight coloration may result from oxidation products or trace impurities formed during extraction or storage processes [20] [33]. The compound requires storage at -20°C to maintain stability and prevent degradation [3] [4] [5].

| Physical Property | Value | Units |

|---|---|---|

| Melting Point | 234-238°C; 236°C | °C |

| Density (predicted) | 1.6 ± 0.1 | g/cm³ |

| Boiling Point (predicted) | 810.8 ± 65.0 | °C at 760 mmHg |

| Flash Point (predicted) | 278.5 ± 27.8 | °C |

| Vapor Pressure (predicted) | 0.0 ± 3.1 | mmHg at 25°C |

| Solubility in Water | ≥4.92 | mg/mL |

| Solubility in Dimethyl Sulfoxide | ≥17.37; 50 | mg/mL |

| Solubility in Ethanol | ≥51.6 | mg/mL |

| LogP (predicted) | 0.72; 0.890 | - |

| pKa (predicted) | 3.70 ± 0.50 | - |

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of isochlorogenic acid B through detailed analysis of both ¹H and ¹³C spectra [23] [44]. The ¹H nuclear magnetic resonance spectrum, typically recorded in deuterated methanol at 500 MHz, reveals characteristic signals for both the aromatic caffeic acid moieties and the aliphatic quinic acid core [23]. The aromatic protons of the caffeic acid units appear in the downfield region, with the ortho-coupled protons on the dihydroxylated benzene rings showing distinctive splitting patterns [23] [44].

The trans-alkene protons of the caffeic acid substituents exhibit characteristic coupling with large coupling constants of approximately 16.0 Hz, confirming the E-configuration of the double bonds [23] [39]. These appear as doublets at approximately 7.60 and 7.53 parts per million for the α-protons and 6.29 and 6.18 parts per million for the β-protons [23]. The aromatic protons show typical meta and ortho coupling patterns, with the H-2/H-2′ protons appearing at 7.03 and 7.00 parts per million as doublets with coupling constants of 2.0 Hz [23].

The ¹³C nuclear magnetic resonance spectrum at 125 MHz provides detailed information about the carbon framework [23] [44]. The carbonyl carbons of the ester groups resonate at 168.5 and 168.2 parts per million, reflecting the electron-withdrawing effects of the ester functionalities [23]. The aromatic carbons span the range from 114.7 to 149.7 parts per million, with the hydroxylated carbons appearing further downfield due to the deshielding effects of the oxygen substituents [23] [44].

The quinic acid carbons show characteristic chemical shifts that reflect their unique chemical environments [23]. The carboxylic acid carbon appears at 176.8 parts per million, while the esterified carbons C-3 and C-4 are significantly deshielded to 69.0 and 75.8 parts per million respectively [23]. The methylene carbons C-2 and C-6 resonate at 39.4 and 38.4 parts per million, providing distinctive signatures for structural identification [23].

Mass spectrometry analysis of isochlorogenic acid B typically employs electrospray ionization in negative ion mode [25] [26]. The molecular ion appears at m/z 515 corresponding to [M-H]⁻, with characteristic fragmentation patterns that aid in structural elucidation [25]. The major fragment ions include m/z 173 corresponding to quinic acid minus water, m/z 179 representing caffeic acid minus hydrogen, and m/z 353 corresponding to caffeoylquinic acid fragments [25] [26].

Infrared spectroscopy reveals the functional group characteristics of isochlorogenic acid B [24]. The spectrum shows broad absorption bands around 3300 cm⁻¹ corresponding to hydroxyl group stretching vibrations, carbonyl stretching around 1700-1750 cm⁻¹ for the ester functionalities, and aromatic carbon-carbon stretching vibrations in the 1600-1500 cm⁻¹ region [24]. The presence of multiple hydroxyl groups and ester linkages creates a complex fingerprint region that is characteristic of dicaffeoylquinic acids [24].

| Spectroscopic Technique | Key Characteristics | Reference |

|---|---|---|

| ¹H NMR (500 MHz, CD₃OD) | Trans-alkene coupling (J = 16.0 Hz) | [23] |

| ¹³C NMR (125 MHz, CD₃OD) | Ester carbonyls at 168.5, 168.2 ppm | [23] |

| ESI-MS (negative mode) | [M-H]⁻ at m/z 515 | [25] [26] |

| IR Spectroscopy | O-H stretch ~3300 cm⁻¹, C=O stretch ~1700-1750 cm⁻¹ | [24] |

Chemical Stability and Reactivity

Isochlorogenic acid B demonstrates significant chemical instability under various environmental conditions, making stability considerations crucial for storage and handling protocols [27] [28] [30]. The compound exhibits particular vulnerability to thermal degradation, with conventional heating in aqueous solutions leading to isomerization and structural transformation [28] [30]. These degradation processes include esterification reactions, hydrolysis of ester bonds, and addition reactions across the conjugated double bond systems [30].

pH-dependent isomerization represents a major stability concern for isochlorogenic acid B [27] [28]. Under physiological pH conditions of 7.4, the compound undergoes significant structural rearrangements, with studies demonstrating conversion between different caffeoylquinic acid isomers [27]. The ester functionalities serve as reactive sites susceptible to nucleophilic attack by amino acids, peptides, and proteins, leading to the formation of secondary products [27] [30].

Photostability studies reveal that exposure to light for extended periods results in substantial cis-trans isomerization and overall degradation [9] [28]. The conjugated double bonds in the caffeic acid moieties are particularly photosensitive, with seven-day light exposure causing significant structural changes [9]. The stability hierarchy among caffeoylquinic acids indicates that monoacyl derivatives are considerably more stable than diacyl compounds like isochlorogenic acid B [9] [28].

Acyl migration represents a characteristic degradation pathway specific to caffeoylquinic acids [30] [40]. This process involves the migration of caffeic acid moieties from one hydroxyl group to another on the quinic acid ring, constituting a form of transesterification reaction [30]. The axial versus equatorial orientation of ester bonds influences their relative stability, with axial configurations being less stable than equatorial arrangements [9] [30].

Oxidative stability of isochlorogenic acid B relates to its antioxidant properties but also presents potential degradation pathways [12] [27]. The multiple phenolic hydroxyl groups can undergo oxidation reactions, particularly under alkaline conditions or in the presence of metal catalysts [27] [29]. The compound's ability to chelate metal ions contributes to both its biological activity and its susceptibility to metal-catalyzed oxidation [12].

Temperature stability studies demonstrate that isochlorogenic acid B exhibits varying degrees of thermal resistance depending on the specific isomer and environmental conditions [29]. Among chlorogenic acid isomers, different thermal stabilities have been observed, with some fractions showing significantly lower resistance to heat treatment [29]. The presence of water during heating accelerates degradation processes through hydrolysis mechanisms [28] [30].

Storage recommendations for isochlorogenic acid B consistently specify maintenance at -20°C in sealed containers protected from light and moisture [3] [4] [5]. These conditions help minimize the various degradation pathways including thermal decomposition, photoisomerization, and hydrolytic breakdown [28] [30]. The compound should be stored in an inert atmosphere when possible to prevent oxidative degradation [20] [21].

Phenylpropanoid Pathway Integration

Isochlorogenic acid B (3,4-dicaffeoylquinic acid) biosynthesis is intricately integrated within the phenylpropanoid metabolic pathway, representing one of the most complex secondary metabolite networks in plants [1] [2] [3]. The compound emerges through a sophisticated enzymatic cascade that begins with the fundamental phenylpropanoid precursor phenylalanine and culminates in the formation of a specialized dicaffeoyl ester.

The integration occurs at multiple regulatory nodes within the phenylpropanoid framework. Phenylalanine ammonia-lyase serves as the gateway enzyme, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid, effectively channeling carbon flux from primary amino acid metabolism into the phenylpropanoid pathway [3] [4]. This initial step represents the committed entry point for all subsequent phenolic compound biosynthesis, including isochlorogenic acid B formation.

Following the initial deamination, the pathway proceeds through cinnamate 4-hydroxylase, a cytochrome P450-dependent monooxygenase that introduces the first hydroxyl group to form p-coumaric acid [5] [6]. This hydroxylation step is crucial for subsequent esterification reactions and represents the first branch point where the pathway can diverge toward various phenolic end products.

The formation of p-coumaroyl-CoA through 4-coumarate:CoA ligase represents a critical activation step that provides the high-energy thioester necessary for subsequent transferase reactions [3] [7]. This CoA-activated intermediate serves as the universal acyl donor for the biosynthesis of chlorogenic acid derivatives, including the precursors required for isochlorogenic acid B formation.

Hydroxycinnamoyl-CoA shikimate/quinate transferase catalyzes the initial esterification of p-coumaroyl-CoA with quinic acid, forming p-coumaroyl quinic acid [8] [5]. This enzyme exhibits remarkable substrate flexibility, accepting both shikimic acid and quinic acid as acyl acceptors, which explains the interconnected nature of lignin and chlorogenic acid biosynthetic pathways.

The subsequent p-coumarate 3-hydroxylase reaction introduces the second hydroxyl group, converting p-coumaroyl quinic acid to caffeoyl quinic acid through a cytochrome P450-mediated hydroxylation [9] [6]. This step is essential for generating the dihydroxylated caffeic acid moiety characteristic of chlorogenic acids.

Enzymatic Catalysis Mechanisms

The enzymatic mechanisms underlying isochlorogenic acid B biosynthesis involve sophisticated protein-substrate interactions and cofactor dependencies that determine both the efficiency and specificity of the biosynthetic process [8] [5] [10].

Phenylalanine ammonia-lyase operates through an electrophilic aromatic substitution mechanism involving a 4-methylideneimidazole-5-one prosthetic group [4]. The enzyme exhibits optimal activity at pH 8.5-9.0 and requires no external cofactors, making it unique among the phenylpropanoid pathway enzymes. Kinetic studies reveal Km values ranging from 15-50 μM for phenylalanine, with significant feedback inhibition by the product cinnamic acid, providing a natural regulatory mechanism.

Cinnamate 4-hydroxylase functions as a membrane-bound cytochrome P450 monooxygenase requiring NADPH and molecular oxygen as cofactors [6]. The enzyme demonstrates optimal activity at pH 7.0-7.5 and temperatures of 25-30°C. The hydroxylation mechanism involves the formation of a high-valent iron-oxo intermediate that abstracts a hydrogen atom from the substrate, followed by rapid oxygen insertion. The enzyme exhibits strict regioselectivity for the 4-position of the aromatic ring.

4-Coumarate:CoA ligase catalyzes the ATP-dependent formation of p-coumaroyl-CoA through a two-step mechanism involving adenylate intermediate formation [11] [12]. The enzyme requires ATP and CoA-SH as cofactors and demonstrates optimal activity at pH 8.0-8.5. Kinetic analysis reveals Km values of 10-30 μM for p-coumaric acid and exhibits allosteric regulation by ATP availability.

Hydroxycinnamoyl-CoA shikimate/quinate transferase employs a ping-pong bi-bi kinetic mechanism with distinct substrate-binding sites for the acyl donor and acceptor molecules [8] [10]. The enzyme demonstrates remarkable substrate flexibility, accepting quinic acid, shikimic acid, and related cyclitols as acyl acceptors. Structural studies reveal three distinct substrate-binding pockets that accommodate the CoA moiety, the cinnamoyl group, and the quinic acid acceptor.

p-Coumarate 3-hydroxylase operates through a cytochrome P450-mediated mechanism similar to cinnamate 4-hydroxylase but with distinct substrate specificity for esterified coumaric acid derivatives [5] [9]. The enzyme requires NADPH and molecular oxygen, with optimal activity at pH 7.0-7.5. The hydroxylation occurs specifically at the 3-position of the aromatic ring, generating the characteristic catechol structure of caffeic acid derivatives.

Hydroxycinnamoyl-CoA quinate transferase catalyzes the final esterification step with high specificity for quinic acid as the acyl acceptor [7] [10]. The enzyme demonstrates optimal activity at pH 6.0-6.5 and exhibits distinct kinetic properties compared to the more general HCT enzyme. Crystal structure analysis reveals specific amino acid residues responsible for quinic acid recognition and binding.

The formation of isochlorogenic acid B requires additional enzymatic activity, likely through HCT-mediated dicaffeoyl formation [8] [10]. Recent studies demonstrate that HCT can catalyze the formation of dicaffeoylquinic acids when 5-caffeoylquinic acid serves as both substrate and acyl acceptor in the presence of CoA. This reaction involves the hydrolysis of one caffeoyl ester bond to regenerate caffeoyl-CoA, which then esterifies a second hydroxyl group on the quinic acid moiety.

Genetic Regulation of Biosynthesis

The genetic regulation of isochlorogenic acid B biosynthesis involves a complex network of transcriptional, post-transcriptional, and epigenetic control mechanisms that coordinate the expression of multiple biosynthetic genes in response to developmental and environmental cues [13] [14] [15].

Transcriptional regulation represents the primary control point for phenylpropanoid pathway gene expression. Multiple transcription factor families coordinate the expression of biosynthetic genes, including MYB, basic helix-loop-helix, WRKY, and ethylene response factor proteins [13] [14] [16]. The R2R3-MYB transcription factors play particularly crucial roles, with specific subfamily members acting as either activators or repressors of phenylpropanoid gene expression.

MYB transcription factors bind to AC-rich elements in the promoter regions of phenylpropanoid genes, including PAL, C4H, 4CL, and HQT [14] [16]. Genome-wide association studies in Populus tomentosa identified specific MYB genes, including ERF109 and RPL3B, as major regulators of chlorogenic acid accumulation [13]. These transcription factors demonstrate tissue-specific and stress-responsive expression patterns that correlate with chlorogenic acid content.

Expression quantitative trait nucleotide mapping revealed 874 significant associations representing 1066 genes involved in chlorogenic acid biosynthesis regulation [13] [15]. The analysis identified both cis-acting and trans-acting regulatory elements, with trans-regulation representing the predominant mechanism. Multiple eQTN hotspots control the expression of several linked genes, suggesting coordinated regulation of the entire biosynthetic pathway.

Chromatin modifications and epigenetic regulation provide additional layers of control over gene expression [17]. DNA methylation patterns in the promoter regions of phenylpropanoid genes correlate with tissue-specific expression and stress responsiveness. Histone modifications, including H3K4me3 and H3K27ac marks, are associated with active transcription of biosynthetic genes.

Post-transcriptional regulation involves microRNA-mediated control of mRNA stability and translation efficiency [14]. Several microRNA families target transcripts encoding phenylpropanoid biosynthetic enzymes and transcription factors, providing fine-tuned regulation of pathway activity. Alternative splicing also contributes to the generation of enzyme isoforms with distinct kinetic properties and substrate specificities.

Hormone-responsive regulation integrates phenylpropanoid biosynthesis with plant developmental programs and stress responses [18] [19]. Auxin, cytokinin, and gibberellin signaling pathways modulate the expression of biosynthetic genes through hormone-responsive elements in gene promoters. Jasmonic acid and salicylic acid, derived from the phenylpropanoid pathway, create feedback loops that amplify defensive compound production.

Tissue-specific gene expression patterns determine the spatial distribution of isochlorogenic acid B accumulation [20] [21]. Young leaves and stems exhibit the highest expression levels of biosynthetic genes, correlating with maximal compound accumulation. Storage roots show minimal gene expression and correspondingly low chlorogenic acid content.

Environmental Factors Influencing Production

Environmental factors exert profound influences on isochlorogenic acid B biosynthesis through complex signaling networks that modulate gene expression, enzyme activity, and metabolic flux distribution [19] [22] [23] [24].

Light quality and intensity represent primary environmental regulators of phenylpropanoid biosynthesis [22] [23] [25]. Blue light radiation demonstrates the most potent stimulatory effect on chlorogenic acid accumulation, with optimal responses observed under continuous blue light exposure. The photoreceptor-mediated signaling involves cryptochrome and phototropin proteins that activate downstream transcription factors controlling phenylpropanoid gene expression.

Temperature effects on isochlorogenic acid B biosynthesis follow complex, non-linear relationships [22] [26] [27]. Low temperatures (12°C) optimize chlorogenic acid accumulation in tissue culture systems, while moderate temperatures (25-30°C) favor enzyme activity. Temperature stress activates phenylpropanoid biosynthesis as part of the broader stress response, but extreme temperatures can inhibit enzyme function and reduce overall production.

Abiotic stress conditions including drought, salinity, and heavy metal exposure dramatically increase phenylpropanoid pathway activity [28] [24] [29]. Stress-induced reactive oxygen species generation triggers antioxidant responses that include enhanced phenolic compound biosynthesis. The magnitude of response varies among stress types, with drought and heavy metal stress typically producing the strongest induction.

Carbon dioxide concentration influences chlorogenic acid biosynthesis through effects on photosynthetic carbon fixation and metabolic flux distribution [23] [25]. Elevated CO2 concentrations (1000 ppm) enhance phenolic acid accumulation when combined with appropriate light conditions. The mechanism involves increased carbon availability for secondary metabolite biosynthesis and altered expression of key biosynthetic genes.

Nutrient availability affects phenylpropanoid biosynthesis through multiple mechanisms [19] [22]. Nitrogen limitation typically enhances phenolic compound accumulation by shifting metabolic flux away from protein synthesis toward secondary metabolite production. Phosphorus and potassium deficiencies also stimulate phenylpropanoid pathway activity as part of stress adaptation responses.

Pathogen exposure and biotic stress factors rapidly induce phenylpropanoid gene expression and enzyme activity [24] [30]. Fungal and bacterial elicitors trigger defense responses that include massive increases in chlorogenic acid production. The response involves pathogen-associated molecular pattern recognition and subsequent activation of defense gene expression programs.

Atmospheric factors including humidity, air circulation, and atmospheric pressure influence phenylpropanoid biosynthesis through effects on plant water status and gas exchange [23] [31]. Optimal humidity levels (60-70%) support maximum biosynthetic activity, while extreme humidity conditions can stress plants and alter metabolic patterns.

Comparative Biosynthesis with Other Chlorogenic Acid Isomers

The biosynthesis of isochlorogenic acid B occurs within a broader context of chlorogenic acid isomer formation, involving shared enzymatic machinery but distinct regioselectivity and temporal regulation patterns [32] [33] [34] [35].

Monocaffeoylquinic acid isomers (3-CQA, 4-CQA, and 5-CQA) share common initial biosynthetic steps but diverge in their final esterification reactions [2] [5] [36]. While 5-CQA (chlorogenic acid) represents the predominant isomer in most plant species, the relative proportions of 3-CQA and 4-CQA vary significantly among tissues and developmental stages. The positional specificity depends on the particular HQT enzyme isoform and substrate availability.

Dicaffeoylquinic acid isomers include six theoretical isomers (1,3-diCQA, 1,4-diCQA, 1,5-diCQA, 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA), with isochlorogenic acid B (3,4-diCQA) representing one of the most abundant forms [34] [35]. The biosynthesis involves sequential esterification reactions, with 5-CQA serving as the primary intermediate for further acylation. The formation of different dicaffeoyl isomers depends on enzyme specificity, substrate availability, and reaction conditions.

Enzymatic mechanisms for dicaffeoyl formation involve both de novo biosynthesis and transesterification reactions [37] [10]. The HCT enzyme demonstrates remarkable plasticity in catalyzing dicaffeoyl formation when provided with appropriate substrates and extended reaction times. Mutant HCT enzymes with altered active site residues show enhanced dicaffeoyl-forming activity, suggesting potential for metabolic engineering approaches.

Isomerization reactions contribute to the final distribution of chlorogenic acid isomers through non-enzymatic intramolecular acyl migration [33]. These pH- and temperature-dependent reactions can interconvert different positional isomers, complicating the analysis of biosynthetic specificity. The rate of isomerization follows the order 5-CQA → 4-CQA → 3-CQA, with equilibrium favoring the 3-position isomer under physiological conditions.

Tissue-specific accumulation patterns vary among chlorogenic acid isomers, reflecting differences in biosynthetic regulation and transport mechanisms [38] [39]. Young leaves typically accumulate high levels of 5-CQA and dicaffeoyl isomers, while mature tissues show altered isomer distributions. Storage organs generally contain lower overall chlorogenic acid levels but may show enrichment in specific isomers.

Evolutionary considerations suggest that dicaffeoylquinic acid biosynthesis represents a relatively recent evolutionary development compared to monocaffeoyl forms [27] [40]. The genes encoding enzymes capable of dicaffeoyl formation appear later in plant evolution, with maximum complexity achieved in angiosperms. This evolutionary pattern correlates with the increased chemical diversity and defensive capabilities of advanced plant lineages.

Comparative kinetic properties among isomer-forming enzymes reveal distinct substrate preferences and regulatory mechanisms [41] [32]. Enzymes involved in isochlorogenic acid B biosynthesis generally show lower Km values for their preferred substrates compared to general phenylpropanoid enzymes, indicating evolution toward enhanced catalytic efficiency. The pH optima and temperature dependencies also vary among isomer-forming enzymes, contributing to differential accumulation patterns under varying environmental conditions.

Metabolic flux distribution among chlorogenic acid isomers responds dynamically to environmental conditions and developmental cues [21] [38]. Stress conditions typically favor increased dicaffeoyl formation, including isochlorogenic acid B, while normal growth conditions may favor monocaffeoyl accumulation. The flux distribution also depends on the availability of quinic acid and caffeoyl-CoA precursors, creating competition among different biosynthetic branches.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

14534-61-3